Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

Catalog No.
S1547105
CAS No.
21211-20-1
M.F
C10H6ClFO2S
M. Wt
244.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carbox...

CAS Number

21211-20-1

Product Name

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

IUPAC Name

methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Molecular Formula

C10H6ClFO2S

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3

InChI Key

GBCJKOYCWCNSAF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C10H6ClFO2SC_{10}H_6ClFO_2S and a molecular weight of approximately 244.67 g/mol. It features a benzo[b]thiophene core, which is a fused aromatic system comprising a benzene ring and a thiophene ring. The compound contains a chlorine atom and a fluorine atom at specific positions on the aromatic ring, contributing to its unique chemical properties and potential biological activities .

Synthesis and Characterization:

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is an organic compound, and its synthesis has been reported in scientific literature. Researchers have described methods for its preparation using various starting materials and reaction conditions [, ]. These methods typically involve multi-step synthetic processes, and the final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:

  • Medicinal Chemistry: The presence of the fluorine and chlorine atoms, along with the benzo[b]thiophene core, could potentially contribute to interesting biological properties. This has led to investigations into its potential as a lead molecule for drug discovery, though further research is needed to determine its efficacy and safety.
  • Material Science: Aromatic compounds with halogen substituents like Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate can be used as building blocks for the synthesis of functional materials. Their unique properties, such as thermal stability and electronic conductivity, make them potentially useful in applications like organic electronics and optoelectronic devices [].
Typical of aromatic compounds, such as electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine. It can also undergo nucleophilic substitution reactions, particularly at the carboxylate group. The reactivity of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate can be influenced by the presence of these halogen substituents, which modulate electron density on the aromatic system .

Research indicates that methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exhibits biological activity, particularly in the field of medicinal chemistry. Its structural characteristics suggest potential applications as an antimicrobial or anticancer agent. Compounds with similar structures are often evaluated for their ability to inhibit specific enzymes or cellular pathways, making this compound a candidate for further biological evaluation .

The synthesis of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate typically involves several steps:

  • Formation of the thiophene ring: Starting from appropriate precursors, the thiophene ring can be constructed through cyclization reactions.
  • Halogenation: Chlorination and fluorination can be introduced using halogenating agents under controlled conditions to ensure selectivity.
  • Carboxylation: The carboxylic acid moiety is introduced via carboxylation reactions, often using carbon dioxide or similar reagents.
  • Esterification: Finally, esterification with methanol yields methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate .

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting bacterial infections or cancer cells.
  • Material Science: Utilized in synthesizing novel materials with specific electronic or optical properties due to its unique structure.
  • Research: Employed in biological assays to study enzyme interactions or cellular responses .

Interaction studies involving methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with specific proteins involved in disease pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, which can be compared based on their chemical properties and biological activities:

Compound NameMolecular FormulaNotable Features
Methyl 4-chlorobenzo[b]thiophene-2-carboxylateC10H7ClO2SContains chlorine at a different position
Methyl 3-bromo-6-fluorobenzo[b]thiophene-2-carboxylateC10H6BrFO2SBromine substituent instead of chlorine
Methyl 3-nitrobenzo[b]thiophene-2-carboxylateC10H7NO2SNitro group provides different reactivity

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents, making methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate unique in its potential applications and interactions within biological systems .

XLogP3

3.9

Wikipedia

Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Dates

Modify: 2023-08-15

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